molecular formula C11H16N4O B5373438 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5373438
M. Wt: 220.27 g/mol
InChI Key: RMYPGNLQLNXBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring, which is known for its biological activity.

Mechanism of Action

The mechanism of action of 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various biological processes. It has also been found to modulate the immune system, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anticancer properties, by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system, by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its high yield and purity. This makes it suitable for various applications, including drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of new drugs based on this compound, which may have improved efficacy and reduced toxicity compared to existing drugs. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Finally, further research is needed to understand the limitations and potential risks associated with the use of this compound in various experiments.

Synthesis Methods

The synthesis of 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 6-butyl-2,4-dimethylpyrimidine-5-carbaldehyde with 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the triazole ring. The yield of this reaction is high, and the product is obtained in a pure form, making it suitable for various applications.

Scientific Research Applications

6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, anticancer, and antitumor properties. It has also been studied for its potential use as an enzyme inhibitor, as well as for its ability to modulate the immune system. These properties make it an attractive candidate for drug development, as well as for use in various research applications.

properties

IUPAC Name

6-butyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-4-5-6-9-7(2)12-11-13-8(3)14-15(11)10(9)16/h4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPGNLQLNXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2N=C(NN2C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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